molecular formula C21H20N2O6S B2821136 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate CAS No. 877637-15-5

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate

Cat. No.: B2821136
CAS No.: 877637-15-5
M. Wt: 428.46
InChI Key: CHONHPCUXZAQPP-UHFFFAOYSA-N
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Description

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate is a complex organic molecule that features a pyrimidine ring, a pyran ring, and a phenoxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate typically involves multiple steps, starting with the preparation of the pyrimidine and pyran intermediates. One common approach is to first synthesize the 4,6-dimethylpyrimidine-2-thiol through a reaction involving 4,6-dimethylpyrimidine and a thiolating agent such as hydrogen sulfide or thiourea . This intermediate is then reacted with a suitable aldehyde or ketone to form the thioether linkage.

The next step involves the formation of the 4-oxo-4H-pyran ring, which can be achieved through a cyclization reaction of a suitable precursor such as a 2-pyrone derivative . The final step is the esterification of the pyran-3-yl group with 2-(4-methoxyphenoxy)acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiolation and cyclization steps, as well as the use of automated esterification processes to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Various amines, thiols, and halides

Major Products

    Sulfoxides and sulfones: from oxidation reactions

    Alcohols: from reduction reactions

    Substituted phenoxyacetates: from nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors , thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins , while the thioether and pyran moieties can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethylpyrimidine-2-thiol
  • 4-Oxo-4H-pyran-3-yl acetate
  • 2-(4-Methoxyphenoxy)acetic acid

Uniqueness

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate: is unique due to its combination of pyrimidine, pyran, and phenoxyacetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-13-8-14(2)23-21(22-13)30-12-17-9-18(24)19(10-27-17)29-20(25)11-28-16-6-4-15(26-3)5-7-16/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHONHPCUXZAQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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